2-Chloro-6-iodobenzoyl chloride
Description
Significance of Substituted Benzoyl Chlorides as Versatile Synthetic Precursors
Substituted benzoyl chlorides are considered activated derivatives of their corresponding benzoic acids. google.com This activation makes them highly useful in the synthesis of a variety of chemical compounds, including those used in plant protection agents, drugs, dyes, and plastics. google.com Benzoyl chlorides, in general, are important for the production of peroxides, dyes, perfumes, pharmaceuticals, and resins. wikipedia.org They are known for their ability to introduce the benzoyl group into other molecules, a process known as benzoylation. difference.wiki
The versatility of substituted benzoyl chlorides stems from their reactivity with a wide range of nucleophiles. difference.wiki For instance, they react with alcohols to form esters and with amines to form amides. wikipedia.org They also participate in Friedel-Crafts acylation reactions with aromatic compounds to produce benzophenones and related derivatives. wikipedia.org
Distinctive Reactivity Profile Conferred by Ortho-Halogenation in Benzoyl Chloride Derivatives
The presence of halogen atoms in the ortho position (adjacent to the benzoyl chloride group) significantly influences the reactivity of the molecule. This is due to a combination of electronic and steric effects. Halogens are electron-withdrawing groups, which can affect the electrophilicity of the carbonyl carbon in the benzoyl chloride.
The specific combination of a chlorine and an iodine atom in the ortho positions of 2-chloro-6-iodobenzoyl chloride creates a unique electronic environment. This can lead to selective reactions at different sites of the molecule, allowing for the synthesis of complex and highly functionalized products.
Current Research Landscape and Emerging Applications of Haloaroyl Chlorides
Haloaroyl chlorides, including this compound, are the subject of ongoing research due to their potential in various applications. For example, 2-iodobenzoyl chloride has been used in the palladium-catalyzed synthesis of isoindolin-1-ones and in the preparation of novel cyclic derivatives of pentavalent iodine. sigmaaldrich.comchemicalbook.com
The development of new and efficient methods for the synthesis of haloaroyl chlorides is also an active area of research. For instance, processes have been developed for the production of 2,6-dichlorobenzoyl chloride by chlorinating 2,6-dichlorobenzaldehyde in the presence of specific catalysts. google.com These advancements are crucial for making these valuable compounds more accessible for industrial and research purposes.
| Property | Value |
| Molecular Formula | C7H4ClIO |
| Molecular Weight | 286.46 g/mol |
| Melting Point | 27-31 °C |
| Boiling Point | 105-106 °C at 1 mmHg |
| Appearance | White to light yellow to dark green powder to lump |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXUWUCJPKYLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 6 Iodobenzoyl Chloride
Strategies for Regioselective Ortho- and Para-Halogenation of Benzoic Acid Derivatives
The synthesis of the precursor, 2-chloro-6-iodobenzoic acid, is critically dependent on the regioselective introduction of halogen atoms at the ortho positions relative to the carboxylic acid group. The carboxylic acid moiety acts as a meta-director in classical electrophilic aromatic substitution, making direct halogenation to the ortho positions challenging. assets-servd.host Therefore, advanced strategies often employ directing group assistance to achieve the desired 2,6-disubstitution pattern.
Transition-metal-catalyzed C–H activation is a powerful tool for this purpose. The carboxylic acid group can serve as an effective directing group, guiding a metal catalyst to functionalize the adjacent C–H bonds. For instance, iridium-catalyzed C–H activation has been successfully used for the ortho-monoiodination of a wide range of benzoic acids under mild conditions, demonstrating high selectivity. researchgate.netacs.org Similarly, palladium-catalyzed ortho-selective C–H halogenation has been reported for various aryl compounds, including those with directing groups like amides and nitriles. researchgate.netacs.org These methods often tolerate a variety of functional groups and can provide the desired halogenated benzoic acids with high precision. acs.org
A plausible synthetic approach to 2-chloro-6-iodobenzoic acid could start with a commercially available chlorobenzoic acid, such as 2-chlorobenzoic acid. The challenge then becomes the selective introduction of an iodine atom at the 6-position. This can be achieved through directed ortho-metalation (DoM), where the substrate is treated with a strong base to deprotonate the position ortho to the directing group, followed by quenching with an iodine source.
The table below summarizes key aspects of modern ortho-halogenation techniques applicable to benzoic acid derivatives.
| Halogenation Method | Catalyst/Reagent | Directing Group | Key Advantages |
| Iridium-Catalyzed C-H Iodination | [Cp*IrCl2]2 | Carboxylic Acid | High ortho-selectivity (>20:1), mild conditions, additive-free. researchgate.net |
| Palladium-Catalyzed C-H Iodination | Pd(OAc)2 | Carboxylic Acid | Effective for diverse benzoic acids, uses KI as iodine source. researchgate.net |
| Rhodium-Catalyzed C-H Functionalization | Rh(III) complexes | Carboxylic Acid | Enables ortho-thiolation, demonstrating versatility of the C-H activation approach. rsc.org |
These advanced methods overcome the inherent electronic preferences of the substrates to install halogens at sterically hindered and electronically disfavored positions, which is essential for constructing the 2,6-dihalo-substituted pattern of the target molecule's precursor.
Optimization of Carboxylic Acid to Acyl Chloride Conversion Routes
The final step in the synthesis is the conversion of the 2-chloro-6-iodobenzoic acid intermediate into the corresponding acyl chloride. This is a standard transformation in organic chemistry, but its optimization is crucial for achieving high purity and yield, especially on a larger scale. chemguide.co.uk The primary goal is to replace the hydroxyl (-OH) group of the carboxylic acid with a chloro (-Cl) group. pearson.com
Several reagents are commonly employed for this conversion, each with distinct advantages and disadvantages. chemguide.co.uk
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. pearson.comyoutube.com Its primary benefit is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. chemguide.co.uk The reaction can often be catalyzed by a small amount of N,N-dimethylformamide (DMF). youtube.com
Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and often used for more sensitive substrates as the reaction can be performed under milder conditions. The byproducts (CO₂, CO, and HCl) are also gaseous.
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that reacts readily with carboxylic acids. chemguide.co.uk However, the solid byproduct, phosphorus oxychloride (POCl₃), has a boiling point that can be close to that of the desired acyl chloride, potentially complicating purification by distillation. chemguide.co.uk
Phosphorus Trichloride (PCl₃): Another option, which produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk
Optimization involves selecting the appropriate reagent and reaction conditions (solvent, temperature, and catalyst) to maximize conversion while minimizing side reactions. For a substrate like 2-chloro-6-iodobenzoic acid, the steric hindrance from the two ortho substituents might slow the reaction rate, potentially requiring more forcing conditions or a catalyst to proceed efficiently. youtube.com
The following table compares common reagents for this conversion.
| Reagent | Formula | Byproducts | Boiling Point of Reagent (°C) | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | 76 | Gaseous byproducts simplify workup. chemguide.co.ukyoutube.com |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | 63 | Mild conditions, gaseous byproducts. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | 106 (for POCl₃) | Highly reactive, but liquid byproduct can complicate purification. chemguide.co.uk |
Multi-Step Synthetic Pathways Incorporating Diverse Halogenation Techniques
A hypothetical, logical pathway could start from a readily available material like 2-chlorotoluene.
Oxidation: The methyl group of 2-chlorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄ or CrO₃), yielding 2-chlorobenzoic acid.
Directed Iodination: The 2-chlorobenzoic acid is then subjected to a regioselective iodination at the C-6 position. As discussed in section 2.1, this would likely employ a transition-metal-catalyzed C-H activation protocol where the carboxylate group directs the iodination to its ortho position. acs.orgresearchgate.net This step is crucial for establishing the 2,6-dihalo substitution pattern and results in 2-chloro-6-iodobenzoic acid.
Acyl Chloride Formation: Finally, the synthesized 2-chloro-6-iodobenzoic acid is converted to the target compound, 2-chloro-6-iodobenzoyl chloride, using a suitable chlorinating agent such as thionyl chloride or oxalyl chloride, as detailed in section 2.2. chemguide.co.uk
An alternative route could involve starting with an aniline derivative, using diazotization reactions (Sandmeyer reaction) to introduce the halogen atoms, but this often involves more steps and potentially hazardous intermediates. The key to a successful multi-step synthesis is the careful planning of the reaction sequence to ensure compatibility between reagents and functional groups at each stage. youtube.com
Electrochemical Synthesis Approaches for Halogenated Aromatic Compounds
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis for producing halogenated organic compounds. researchgate.net These techniques utilize an electric current to generate reactive halogenating species in situ from halide salts, avoiding the need for hazardous and corrosive bulk halogenating agents.
In the context of synthesizing precursors for this compound, electrochemistry could be applied to the halogenation of the aromatic ring. The process typically involves the anodic oxidation of a halide ion (e.g., Cl⁻ or I⁻) to generate an electrophilic halogen species. This species then reacts with the aromatic substrate.
Key parameters that can be controlled to optimize the reaction include:
Anode Material: The choice of electrode material (e.g., platinum, glassy carbon, silver) can significantly influence the reaction's efficiency and selectivity. researchgate.net
Electrolyte Composition: The solvent and supporting electrolyte can affect the stability of the intermediates and the reaction pathway. researchgate.net
Current Density and Potential: These electrical parameters directly control the rate of generation of the halogenating species and can be fine-tuned to minimize side reactions.
While the direct electrochemical synthesis of this compound is not widely documented, the principles of electrochemical halogenation of aromatic compounds are well-established. researchgate.netsci-hub.se For instance, the chlorination of butyraldehyde has been demonstrated in hydrochloric acid solutions, where electrochemically generated chlorine reacts with the organic substrate. researchgate.net Similar principles could be adapted for the ortho-halogenation of a suitable benzoic acid derivative, potentially using a mediating redox catalyst to improve regioselectivity.
Process Intensification and Scale-Up Research for Efficient Production
Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires a focus on process intensification (PI). PI aims to develop smaller, safer, and more energy-efficient manufacturing processes. rccostello.comunito.it For a multi-step synthesis involving potent reagents, these considerations are paramount.
Continuous Flow Chemistry: A key PI strategy is the adoption of continuous flow reactors instead of traditional batch reactors. vapourtec.comunito.it
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which significantly reduces the risks associated with exothermic reactions or hazardous intermediates.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and fewer byproducts. unito.it
Scalability: Scaling up production in a flow system often involves running the reactor for a longer duration or using multiple reactors in parallel ("numbering-up") rather than building larger, more complex batch vessels.
For the synthesis of this compound, each step—halogenation, and acyl chloride formation—could be designed as a separate flow module. The output from one reactor could be fed directly into the next, creating a "telescoped" synthesis that minimizes manual handling and purification of intermediates. vapourtec.com For example, the chlorination of aldehydes and the continuous production of aryl sulfonyl chlorides have been successfully demonstrated in flow systems, highlighting the applicability of this technology to related transformations. orgsyn.orgmdpi.com
Research in this area focuses on optimizing reactor design, reaction conditions (temperature, pressure, residence time), and integrating real-time process analytical technology (PAT) to monitor reaction progress and ensure consistent product quality during scale-up. mdpi.comornl.gov
Chemical Transformations and Reactivity of 2 Chloro 6 Iodobenzoyl Chloride
Acylation Reactions for Diverse Product Synthesis
The acyl chloride moiety of 2-chloro-6-iodobenzoyl chloride is a highly reactive electrophile, making it an excellent substrate for acylation reactions. These reactions are fundamental in creating new carbon-heteroatom and carbon-carbon bonds, leading to a diverse array of products.
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to activate the acyl chloride. masterorganicchemistry.com The reaction of this compound with various aromatic substrates can produce a range of substituted benzophenones.
The mechanism involves the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride, which then generates a highly electrophilic acylium ion. sigmaaldrich.com This ion is then attacked by the electron-rich aromatic ring, and subsequent deprotonation restores aromaticity, yielding the final ketone product. sigmaaldrich.com The presence of the chloro and iodo substituents on the benzoyl chloride can influence the reactivity and regioselectivity of the acylation, depending on the nature of the aromatic substrate.
Table 1: Examples of Aromatic Substrates for Friedel-Crafts Acylation
| Aromatic Substrate | Potential Product Structure |
| Benzene | (2-Chloro-6-iodophenyl)(phenyl)methanone |
| Toluene | (2-Chloro-6-iodophenyl)(p-tolyl)methanone |
| Anisole | (2-Chloro-6-iodophenyl)(4-methoxyphenyl)methanone |
| Naphthalene | (2-Chloro-6-iodophenyl)(naphthalen-1-yl)methanone |
This table presents hypothetical products based on established Friedel-Crafts acylation principles.
The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of amides. This nucleophilic acyl substitution typically proceeds rapidly at room temperature. fishersci.ithud.ac.uk The reaction generally requires a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.uk
The versatility of this reaction allows for the introduction of a wide variety of substituents on the amide nitrogen, depending on the amine used. This is a crucial transformation in the synthesis of many biologically active molecules and functional materials.
Table 2: Representative Amines for Amidation Reactions
| Amine | Product Name |
| Aniline | 2-Chloro-N-phenyl-6-iodobenzamide |
| Diethylamine | 2-Chloro-N,N-diethyl-6-iodobenzamide |
| Benzylamine | N-Benzyl-2-chloro-6-iodobenzamide |
| Morpholine | (2-Chloro-6-iodophenyl)(morpholino)methanone |
This table illustrates potential products from the amidation of this compound.
This compound readily reacts with alcohols and polyhydroxy compounds to form the corresponding esters. This esterification is another example of nucleophilic acyl substitution and is often carried out in the presence of a base to scavenge the HCl produced. youtube.com The reaction is generally high-yielding and can be performed under mild conditions. ugent.be
The reaction with polyhydroxy compounds, such as diols and sugars, can lead to the formation of mono- or polyesters, depending on the stoichiometry and reaction conditions. This allows for the synthesis of complex molecules with tailored properties.
Table 3: Alcohols for Esterification Reactions
| Alcohol | Product Name |
| Methanol | Methyl 2-chloro-6-iodobenzoate |
| Ethanol | Ethyl 2-chloro-6-iodobenzoate |
| Isopropanol | Isopropyl 2-chloro-6-iodobenzoate |
| Ethylene Glycol | 2-Hydroxyethyl 2-chloro-6-iodobenzoate |
This table provides examples of esters that can be synthesized from this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of both chloro and iodo substituents on the aromatic ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. researchgate.netuwindsor.ca The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 6-position.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes provides a route to 2-chloro-6-alkynylbenzoyl chlorides, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.org
Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (such as a boronic acid or ester) with an aryl halide. nobelprize.orglibretexts.org This reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. uwindsor.ca Coupling of this compound with arylboronic acids can yield 2-chloro-6-arylbenzoyl chlorides.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl halide. organic-chemistry.orgdiva-portal.org This reaction is a powerful tool for the synthesis of substituted alkenes. scirp.org The reaction of this compound with various alkenes can lead to the formation of 2-chloro-6-vinylbenzoyl chlorides. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Chloro-6-alkynylbenzoyl chloride |
| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | 2-Chloro-6-arylbenzoyl chloride |
| Heck | Alkene | Pd catalyst, Base | 2-Chloro-6-vinylbenzoyl chloride |
This table summarizes key aspects of common palladium-catalyzed cross-coupling reactions applicable to this compound.
Copper-catalyzed or mediated coupling reactions provide an alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. While often requiring higher reaction temperatures, copper catalysis can offer different reactivity and selectivity profiles. Copper-catalyzed cross-coupling reactions of aryl iodides with thiols and chlorosilanes have been reported. uu.nlnih.gov These methods could potentially be applied to this compound for the synthesis of the corresponding thioethers and silylated derivatives.
Mechanistic Investigations of Functional Group Metathesis
Functional group metathesis represents an advanced strategy in organic synthesis for the interconversion of functional groups. A notable example is the catalytic functional group metathesis between aroyl chlorides and aryl iodides. nih.gov This transformation allows for the reversible exchange of the acyl chloride and iodide functionalities between two different aromatic rings.
The mechanism for this reaction is intricate, relying on a palladium catalyst and a specially designed "metathesis-active" phosphine ligand. A key feature of this process is the reversible cleavage of a carbon-phosphorus (C-P) bond within the ligand, which facilitates the transfer of the aryl group. nih.gov This "non-innocent" behavior of the ligand is crucial for mediating the rapid exchange between the two electrophilic functional groups, the aroyl chloride and the aryl iodide. nih.gov This catalytic approach provides a safer and more practical method for the interconversion of these important synthetic building blocks, avoiding the need for highly reactive reagents and harsh conditions often associated with traditional functional group interconversions. nih.gov
Nucleophilic Substitution and Halogen Exchange Reactions
Displacement of the Acyl Chloride Moiety
The acyl chloride group is one of the most reactive derivatives of carboxylic acids, making it a versatile handle for chemical transformations. wikipedia.orgchemistrysteps.com The carbon atom of the carbonyl group in this compound is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms attached to it, which renders the carbon atom significantly electron-deficient and susceptible to attack by nucleophiles. libretexts.org
Reactions involving the acyl chloride moiety typically proceed through a nucleophilic addition-elimination mechanism. libretexts.orgchemguideforcie.co.uk A nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
Common nucleophilic substitution reactions at the acyl chloride group include:
Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid. This reaction can be vigorous. chemistrysteps.comlibretexts.org
Alcoholysis: Treatment with an alcohol results in the formation of an ester.
Aminolysis: Reaction with ammonia, primary amines, or secondary amines yields the corresponding amide. libretexts.org
Table 1: Nucleophilic Substitution Reactions of the Acyl Chloride Moiety
| Nucleophile (Nu-H) | Product Functional Group | General Product |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | 2-Chloro-6-iodobenzoic acid |
| Alcohol (R-OH) | Ester | Alkyl 2-chloro-6-iodobenzoate |
| Ammonia (NH₃) | Primary Amide | 2-Chloro-6-iodobenzamide |
Selective Reactivity of the Aryl Halogen Substituents (Chlorine vs. Iodine)
Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides. byjus.com This reduced reactivity is attributed to factors such as the resonance effect, which imparts a partial double-bond character to the carbon-halogen bond, making it stronger and harder to break. byjus.comck12.org Additionally, the sp² hybridized state of the aromatic carbon atom forms a stronger bond compared to an sp³ hybridized carbon in an alkyl halide. byjus.com
In this compound, there is a significant difference in the reactivity of the two halogen substituents. The reactivity of halogens in nucleophilic substitution and many metal-catalyzed reactions follows the order I > Br > Cl > F. msu.edu This trend is primarily governed by the carbon-halogen bond strength; the C-I bond is the weakest and longest among the carbon-halogen bonds (excluding astatine), making it the most susceptible to cleavage. msu.edunih.gov Consequently, the iodine atom in this compound is significantly more reactive than the chlorine atom.
This differential reactivity allows for selective transformations. For instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reaction will preferentially occur at the C-I bond, leaving the C-Cl bond intact. Halogen exchange reactions, often catalyzed by metal complexes, can also be used to selectively replace one halogen with another. nih.govscience.gov For example, it is possible to convert a less reactive aryl chloride into a more reactive aryl iodide, a process known as an aromatic Finkelstein reaction. nih.gov
Table 2: Comparison of Aryl-Chlorine and Aryl-Iodine Bond Properties
| Property | Aryl-Chlorine Bond | Aryl-Iodine Bond |
|---|---|---|
| Bond Dissociation Energy (approx.) | ~400 kJ/mol nih.gov | ~272 kJ/mol nih.gov |
| Reactivity in Nucleophilic Substitution | Lower | Higher |
| Reactivity in Metal-Catalyzed Coupling | Lower | Higher |
Reduction and Oxidation Chemistry
Selective Reduction of the Acyl Chloride to Aldehyde or Alcohol
The acyl chloride functional group can be readily reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to a primary alcohol. chemistrysteps.com The reaction proceeds via an initial reduction to the aldehyde, which is then rapidly reduced further to the alcohol.
Achieving a selective reduction to the aldehyde stage requires the use of milder or more sterically hindered reducing agents that react with the acyl chloride but not with the resulting aldehyde. A classic method for this transformation is the Rosenmund reduction, which involves catalytic hydrogenation using a palladium catalyst that has been "poisoned" (e.g., with barium sulfate and quinoline) to decrease its activity and prevent over-reduction of the aldehyde.
Alternatively, specific hydride reagents can be employed for this selective transformation. One such reagent is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is less reactive than LiAlH₄ and can selectively reduce acyl chlorides to aldehydes at low temperatures.
Table 3: Reduction Products of the Acyl Chloride Moiety
| Reagent | Product | Selectivity |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Non-selective, reduces to alcohol |
| Sodium borohydride (NaBH₄) | Primary Alcohol | Can reduce acyl chlorides to alcohols chemistrysteps.com |
| H₂ with Pd/BaSO₄ (Rosenmund catalyst) | Aldehyde | Selective for aldehyde |
Oxidative Transformations Leading to Higher Oxidation States of Iodine
The iodine atom in this compound can be oxidized to form hypervalent iodine compounds. wikipedia.org In these compounds, the iodine atom expands its valence shell beyond the typical octet, exhibiting formal oxidation states of +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.orgdiva-portal.org This chemistry is unique to iodine among the common halogens due to its large size and polarizability. tcichemicals.com
The synthesis of hypervalent iodine compounds typically involves the oxidation of the aryl iodide using strong oxidizing agents. For example, passing chlorine gas through a solution of an aryl iodide yields an aryliodine(III) dichloride (ArICl₂). nih.gov Other oxidants like hydrogen peroxide in the presence of an acid can also be used. nih.gov Further oxidation can lead to iodine(V) species, such as iodylarenes (ArIO₂). wikipedia.org
These hypervalent iodine reagents are valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents. nih.govorganic-chemistry.org For instance, (dichloroiodo)arenes can serve as a solid, safe alternative to gaseous chlorine for chlorination reactions. nih.gov
Table 4: Higher Oxidation States of Iodine in Hypervalent Compounds
| Iodine Oxidation State | Compound Class | General Formula |
|---|---|---|
| +3 | Aryliodine(III) Dichloride | ArICl₂ |
| +3 | Iodosylarene | ArIO |
Intramolecular Cyclization and Cascade Reactions
The unique substitution pattern of this compound, featuring both a reactive acyl chloride and a carbon-iodine bond ortho to it, renders it a valuable precursor for intramolecular cyclization and cascade reactions. These transformations leverage the proximity of reactive sites to efficiently construct complex heterocyclic frameworks, which are prevalent in pharmaceuticals and functional materials. The presence of the iodine atom allows for reactions based on hypervalent iodine chemistry or radical generation, while the acyl chloride provides a versatile handle for introducing nucleophiles that can subsequently participate in ring-closing events.
Formation of Heterocyclic Ring Systems (e.g., Isoindolinones, Benziodazoles)
The strategic placement of functional groups in this compound facilitates its conversion into various heterocyclic systems, most notably isoindolinones and derivatives of benziodazole.
Isoindolinones:
The synthesis of isoindolinones, a core motif in many biologically active compounds, can be achieved through cascade reactions. While direct cyclization is one pathway, a common and versatile strategy involves the conversion of the ortho-halogenated benzoyl chloride into a precursor like a 2-acylbenzonitrile. This intermediate can then undergo base-promoted cascade reactions with pronucleophiles to construct the isoindolinone core with a high degree of complexity.
For instance, a 2-acylbenzonitrile derived from the parent acid of this compound can react with compounds like ((chloromethyl)sulfonyl)benzenes in the presence of a base such as potassium carbonate. This initiates a sequence of reactions that includes nucleophilic attack on the carbonyl group, followed by an intramolecular attack on the nitrile group, ultimately leading to the formation of a 3,3-disubstituted isoindolin-1-one. This method is advantageous as it is often metal-free, proceeds under mild conditions, and assembles the heterocyclic ring in a single pot from readily available materials.
Benziodazoles:
This compound is also a key starting material for the synthesis of hypervalent iodine heterocycles, such as benziodazoles. These compounds are valuable as oxidizing and coupling agents in organic synthesis. The process typically involves an initial reaction of the acyl chloride with an amine (e.g., isopropylamine) to form the corresponding 2-iodo-N-alkylbenzamide. This amide precursor is then oxidized, often using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), to induce cyclization and form the bicyclic benziodazole ring system. In this structure, the hypervalent iodine atom forms covalent bonds with the nitrogen atoms of the amide functionalities. The resulting benziodazoles are often stable, soluble compounds that can be used for further synthetic transformations.
The general transformation for a related compound, 2-iodobenzoyl chloride, is illustrative of the pathway.
| Reactant 1 | Reactant 2 | Base/Reagent | Product | Yield |
| 2-Iodobenzoyl chloride | Isopropylamine | Triethylamine | 2-Iodo-N-isopropylbenzamide | 97% |
| 2-Iodo-N-isopropylbenzamide | m-Chloroperoxybenzoic acid (mCPBA) | - | Bicyclic Benziodazole derivative | Good |
This table presents data for the analogous compound 2-iodobenzoyl chloride to illustrate the reaction pathway for benziodazole formation. nih.govnih.gov
Radical-Based Cyclization Pathways
The carbon-iodine bond in this compound is significantly weaker than the carbon-chlorine or other carbon-hydrogen/carbon-carbon bonds in the molecule. This property makes it susceptible to homolytic cleavage to form an aryl radical, which can be harnessed in radical-based cyclization reactions. These reactions provide a powerful method for forming carbon-carbon or carbon-heteroatom bonds under neutral conditions, which is often advantageous for substrates with sensitive functional groups. thieme-connect.de
A plausible radical-based cyclization pathway for a derivative of this compound would involve the following steps:
Radical Initiation: An aryl radical is generated at the C2 position. This can be initiated by various methods, such as using a radical initiator (e.g., AIBN), photolysis with visible light, or reaction with a transition metal complex. nih.govbeilstein-journals.org The homolytic cleavage of the C–I bond results in the formation of a 2-chlorobenzoyl chloride radical intermediate.
Intramolecular Cyclization: If the molecule has been derivatized to contain an unsaturated moiety (e.g., an alkene or alkyne) tethered to the benzoyl group, the newly formed aryl radical can add across this intramolecular π-system. The regioselectivity of this cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific geometry of the substrate. For instance, a tethered alkene could undergo a 5-exo-trig cyclization to form a five-membered ring, a common pathway in radical chemistry.
Radical Termination/Propagation: The resulting cyclized radical intermediate must then be quenched to form the final product. This can occur through hydrogen atom abstraction from the solvent or a reagent, or by reacting with a radical trapping agent. nih.gov
This radical-based approach enables the synthesis of various heterocyclic structures fused to the benzene ring, offering a complementary strategy to the ionic cyclization methods. The reaction conditions can often be tuned to control the reaction pathway and achieve high yields of the desired cyclic product. thieme-connect.de
Applications of 2 Chloro 6 Iodobenzoyl Chloride in Complex Organic Synthesis
Precursor for Pharmacologically Relevant Heterocyclic Scaffolds
Synthesis of Novel Isoindolinone Derivatives
There is no specific information available in the scientific literature detailing the use of 2-Chloro-6-iodobenzoyl chloride for the synthesis of isoindolinone derivatives. The general pathway for this transformation using related compounds involves the reaction of an ortho-iodo-benzoyl chloride with an amine or imine, followed by an intramolecular cyclization. The presence of the ortho-chloro substituent in the target compound would be expected to influence the cyclization step, but no studies have been found that document this specific transformation.
Construction of Benziodazole and Related Hypervalent Iodine Compounds
The synthesis of benziodazoles and other hypervalent iodine compounds typically begins with an ortho-iodobenzoic acid or a derivative thereof. This precursor is first converted to an amide, which then undergoes oxidation to form the hypervalent iodine center. While this is a common strategy, no literature could be found that applies this method starting specifically from this compound or its corresponding acid.
Development of Xanthone (B1684191) and Phenanthridine (B189435) Frameworks
The construction of xanthone and phenanthridine skeletons often involves cyclization reactions where a benzoyl moiety is a key component. However, a literature search did not yield any specific methods or research findings where this compound is used as a precursor for these particular heterocyclic frameworks.
Role in Advanced Nucleoside and Nucleotide Synthesis
Acyl chlorides are sometimes used as protecting groups for the hydroxyl functions of the sugar moiety in nucleosides during oligonucleotide synthesis. No evidence was found to suggest that this compound has been specifically studied or applied for this purpose.
Intermediate in the Synthesis of Bridged and Constrained Molecular Systems
The unique 1,2,3-trisubstitution pattern of this compound could potentially be exploited to create sterically hindered or geometrically constrained molecules. The ortho-substituents could direct subsequent reactions or enforce a specific conformation. Despite this potential, there are no available research articles that demonstrate its use as an intermediate in the synthesis of such bridged or constrained systems.
Contribution to Complex Natural Product Analogue Synthesis
The synthesis of analogues of complex natural products is a cornerstone of medicinal chemistry. While halogenated building blocks are crucial in this field, no studies were identified that report the use of this compound as a key intermediate in the synthesis of any natural product analogues.
Mechanistic Investigations of Reactions Involving 2 Chloro 6 Iodobenzoyl Chloride
Elucidation of Reaction Pathways through Isotopic Labeling Studies
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed reaction pathways. While specific isotopic labeling studies exclusively focused on 2-chloro-6-iodobenzoyl chloride are not extensively documented in publicly available literature, the principles of such studies on analogous systems can be extrapolated.
For instance, in reactions involving acyl chlorides, a common mechanistic question is whether the reaction proceeds through a direct nucleophilic acyl substitution or involves the formation of a ketene intermediate, especially under basic conditions. An isotopic labeling study to probe this for this compound could involve the synthesis of the starting material with a ¹³C label at the carbonyl carbon.
Hypothetical Isotopic Labeling Experiment:
| Labeled Reactant | Proposed Intermediate | Expected Product Distribution | Mechanistic Insight |
| 2-Chloro-6-iodo-[carbonyl-¹³C]benzoyl chloride | Direct Substitution | ¹³C label remains at the carbonyl position of the product. | Confirms a direct nucleophilic acyl substitution pathway. |
| 2-Chloro-6-iodo-[carbonyl-¹³C]benzoyl chloride | Ketene Intermediate | Scrambling of the ¹³C label between the carbonyl carbon and the adjacent carbon in the product. | Suggests the involvement of a ketene intermediate. |
The absence of such specific studies in the literature highlights an area ripe for future investigation to definitively map the reaction pathways of this important reagent.
Kinetic Analysis and Determination of Rate-Limiting Steps
Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them, ultimately helping to identify the rate-limiting step of a reaction. For reactions involving this compound, such as nucleophilic acyl substitution or transition metal-catalyzed cross-coupling reactions, the rate law can reveal the molecularity of the rate-determining step.
Studies on the solvolysis of substituted benzoyl chlorides have shown that the reaction mechanism can shift between a bimolecular addition-elimination pathway (SN2-like) and a unimolecular ionization pathway (SN1-like) depending on the solvent and the electronic nature of the substituents. nih.gov For this compound, the presence of two ortho substituents can introduce significant steric hindrance around the carbonyl group. This steric crowding can influence the reaction kinetics.
In a hypothetical kinetic study of the reaction of this compound with a nucleophile, the following could be investigated:
Order of Reaction: By systematically varying the concentrations of this compound and the nucleophile and monitoring the initial reaction rate, the order of the reaction with respect to each reactant can be determined. A first-order dependence on both reactants would suggest a bimolecular rate-limiting step.
Solvent Effects: The rate of solvolysis reactions of benzoyl chlorides is sensitive to solvent polarity and nucleophilicity. nih.gov Analyzing the reaction rate in a series of solvents with varying properties could elucidate the degree of charge separation in the transition state.
Substituent Effects: Comparing the reaction rates of a series of 2-substituted-6-iodobenzoyl chlorides would provide insight into the electronic and steric effects on the reaction mechanism.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for a complete mechanistic understanding. In reactions of acyl chlorides, several types of intermediates can be postulated, including tetrahedral intermediates, acylium ions, and radical species.
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, the initial attack of a nucleophile on the carbonyl carbon of this compound would lead to a transient tetrahedral intermediate. While generally short-lived, these intermediates can sometimes be observed or trapped under specific conditions, for example, at low temperatures.
Acylium Ions: In weakly nucleophilic and strongly ionizing solvents, benzoyl chlorides can undergo ionization to form acylium ions. nih.gov The steric hindrance provided by the ortho-chloro and -iodo substituents in this compound might disfavor the planar geometry of the acylium ion, potentially making its formation less favorable compared to less substituted benzoyl chlorides. However, the formation of a benzoyl cation intermediate has been successfully trapped in Friedel-Crafts reactions. nih.gov
Radical Intermediates: In some reactions, particularly those initiated by light or radical initiators, radical intermediates can be formed. For instance, the sonication of benzoyl chloride in nitrobenzene has been suggested to involve radical ion intermediates. researchgate.net
Advanced spectroscopic techniques such as mass spectrometry and infrared ion spectroscopy are powerful tools for the characterization of elusive reaction intermediates. nih.govrsc.org These methods allow for the study of gas-phase ions, providing structural information on transient species that are difficult to observe in solution. nih.gov
Stereochemical Control and Stereoselectivity in Syntheses
When this compound is used in the synthesis of chiral molecules, controlling the stereochemical outcome is of utmost importance. This involves understanding the factors that govern stereoselectivity, which is the preferential formation of one stereoisomer over another.
In reactions where a new stereocenter is created, the facial selectivity of the attack on the carbonyl group can be influenced by the existing chirality in the substrate or by the use of chiral catalysts or reagents. For example, in a reaction with a chiral alcohol, the two diastereomeric esters could be formed in unequal amounts due to the different steric interactions in the respective transition states.
The E2 reaction mechanism is a good example of a stereospecific reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org While not directly applicable to most reactions of this compound, the principle of stereochemical control is a central theme in organic synthesis. researchgate.net In Diels-Alder reactions, for instance, the stereochemistry of the dienophile is conserved in the product. youtube.com
Computational Mechanistic Studies (e.g., Transition State Analysis)
Computational chemistry provides a powerful lens through which to examine reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and, crucially, transition states. This allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.
For reactions involving this compound, computational studies could provide valuable insights into:
Transition State Geometries: Calculating the three-dimensional structure of the transition state can reveal the key atomic interactions that stabilize or destabilize it, explaining observed reactivity and selectivity. For instance, calculations on substituted benzoyl chlorides have shown how ortho-substituents can cause the acyl group to twist out of the plane of the benzene ring, affecting conjugation and reactivity. nih.gov
Activation Barriers: The calculated energy difference between the reactants and the transition state (the activation energy) can be correlated with the experimentally observed reaction rate. Comparing the activation barriers for different possible pathways can predict the favored mechanism.
Influence of Substituents: Computational models can systematically probe the electronic and steric effects of the chloro and iodo substituents on the reaction mechanism. This can help to rationalize the unique reactivity of this compound compared to other benzoyl chlorides.
Recent advances in computational chemistry have enabled the study of complex, transition-metal-catalyzed reactions, providing detailed mechanistic pictures that are often difficult to obtain experimentally. nih.gov While specific computational studies on this compound are not highlighted in the provided search results, the application of these methods would undoubtedly shed significant light on its chemical behavior.
Theoretical and Computational Chemistry Studies of this compound
Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of chemical compounds from a theoretical standpoint. For a molecule such as this compound, these methods can elucidate its electronic structure, predict its spectroscopic signatures, and map its potential energy landscape. This article details the application of various theoretical and computational techniques to understand the chemical nature of this compound.
Advanced Analytical Methodologies for Research Characterization of 2 Chloro 6 Iodobenzoyl Chloride and Its Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify functional groups and provide a molecular fingerprint of a compound.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For 2-Chloro-6-iodobenzoyl chloride, a very strong and characteristic absorption band is expected for the carbonyl (C=O) stretching vibration of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. nih.gov Additional characteristic bands would include C-Cl stretching vibrations (typically 600-800 cm⁻¹) and aromatic C-C stretching vibrations (around 1400-1600 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy. For this compound, the C-I bond vibration would be observable, and the symmetric aromatic ring breathing modes would produce strong Raman signals. The C=O stretch is also Raman active. nih.gov Analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C=O Stretch (Acyl Chloride) | 1750 - 1815 | FT-IR (Strong), Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
| C-I Stretch | 500 - 600 | Raman |
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS) for Molecular Confirmation and Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a formidable tool for identifying and quantifying compounds in a mixture. nih.gov
GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds. analytice.com For this compound, GC-MS analysis would provide a retention time for the compound and a mass spectrum confirming its molecular weight. The fragmentation pattern, showing losses of Cl, I, and COCl, would offer structural confirmation. The presence of chlorine and iodine would be evident from their characteristic isotopic patterns. However, due to the high reactivity of acyl chlorides, derivatization may sometimes be employed to prevent degradation on the GC column. chromforum.org
LC-MS: Liquid Chromatography-Mass Spectrometry is used for less volatile or thermally labile compounds. chromatographyonline.com Reversed-phase LC could separate this compound from its precursors and hydrolysis products. The eluent would then be introduced into the mass spectrometer to confirm the molecular weight of the target compound. LC-MS is particularly valuable for monitoring the progress of reactions involving these derivatives. chromatographyonline.com
The validation of MS-based methods for quantitative analysis involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
Advanced Chromatographic Separations (HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment and quantification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water with an acid modifier, can effectively separate halogenated aromatic compounds. chromforum.orgsielc.com Method development may involve optimizing the mobile phase composition, pH, and column temperature to achieve adequate resolution between the main compound and its impurities. chromforum.org A validated HPLC method provides reliable data on purity and can be used for quality control.
Gas Chromatography (GC): GC is another powerful tool for purity analysis, provided the analyte is sufficiently volatile and stable. chemicke-listy.cz For acyl chlorides, which are prone to hydrolysis, care must be taken to use anhydrous solvents and a well-conditioned, inert column. chromforum.org Temperature programming is used to elute compounds with different boiling points. google.com GC coupled with a Flame Ionization Detector (FID) offers excellent quantitation capabilities for organic compounds. chemicke-listy.cz
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Key Application | Considerations |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Purity, Quantitative Analysis | Good for less volatile compounds, robust. |
| GC | 5% Phenyl-methylpolysiloxane | Helium/Nitrogen | Purity, Volatile Impurities | Analyte must be thermally stable; risk of hydrolysis. chromforum.org |
Electroanalytical Techniques for Electrochemical Behavior Studies (e.g., Cyclic Voltammetry)
Electroanalytical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. For this compound, CV can provide insights into the reduction and oxidation potentials of the molecule. This is particularly relevant for understanding its electrochemical behavior, such as the cleavage of the carbon-halogen bonds. researchgate.net Studies on related aryl halides show that the reduction process can be studied using CV to determine the kinetics and mechanisms of electron transfer and bond cleavage. researchgate.net The technique can also be used to probe the formation of radical intermediates that may be involved in its synthetic transformations. nih.gov
Application of Experimental Design and Response Surface Methodology in Analytical Optimization
To develop robust and efficient analytical methods, modern approaches utilize statistical tools like Experimental Design (DoE) and Response Surface Methodology (RSM). scielo.brresearchgate.net Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables (e.g., mobile phase composition, temperature, pH in an HPLC method). researchgate.netjmp.com
RSM is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables. bcpublication.org By running a well-designed set of experiments, such as a Box-Behnken or Central Composite Design, a mathematical model is generated that describes the relationship between the analytical factors and the desired outcomes (e.g., peak resolution, analysis time). scielo.brnih.gov This model can then be used to identify the optimal conditions and to understand the interactions between variables, leading to a more robust and optimized analytical method with fewer experiments. nih.govnih.gov
Derivatization Strategies for Specialized Research Applications of 2 Chloro 6 Iodobenzoyl Chloride
Synthesis of Labeled Analogues for Mechanistic and Tracing Studies
Isotopic labeling is a powerful and indispensable technique in the study of reaction mechanisms and for tracing the metabolic fate of molecules. researchgate.net By replacing an atom in a compound with one of its isotopes, researchers can track the molecule's transformation through complex chemical or biological processes without significantly altering its chemical properties. researchgate.net For 2-Chloro-6-iodobenzoyl chloride, labeled analogues can be synthesized to provide detailed insights into its reactivity and biological pathways. nih.govbohrium.com
The introduction of isotopic labels is typically achieved through two main strategies: the exchange of specific atoms in the final product or, more commonly, the step-by-step synthesis from already labeled starting materials. researchgate.net For a molecule like this compound, a synthetic approach starting from a labeled precursor is the most viable route. For example, introducing a Carbon-13 (¹³C) or Carbon-14 (¹⁴C) label would likely begin with a correspondingly labeled benzoic acid derivative, which is then converted to the target acyl chloride. Similarly, labeling with radioisotopes of iodine, such as ¹²⁴I or ¹²⁵I, would involve using a labeled iodide source in the synthesis of the 2-chloro-6-iodobenzoic acid precursor. scripps.edu These labeled compounds are critical for absorption, distribution, metabolism, and excretion (ADME) studies in drug discovery. researchgate.netscripps.edu
Table 1: Common Isotopes for Labeling and Their Research Applications
| Isotope | Type | Common Application | Research Goal |
|---|---|---|---|
| ²H (Deuterium) | Stable | NMR Spectroscopy, Mass Spectrometry | Studying kinetic isotope effects, tracing metabolic pathways. |
| ¹³C | Stable | NMR Spectroscopy, Mass Spectrometry | Elucidating reaction mechanisms, metabolic flux analysis. |
| ¹⁴C | Radioactive | Radiometric Assays, Autoradiography | Quantifying compound concentration in tissues, ADME studies. scripps.edu |
| ¹⁵N | Stable | NMR Spectroscopy, Mass Spectrometry | Studying nitrogen metabolism, protein binding. |
| ¹⁸O | Stable | Mass Spectrometry | Investigating reaction mechanisms involving oxygen transfer. |
Functionalization for Bioconjugation and Probe Development in Chemical Biology
Chemical probes are selective small-molecule modulators that enable the investigation of protein function and biological pathways in cellular or organismal contexts. mskcc.orgnih.gov The development of such probes is a cornerstone of chemical biology, providing tools to validate biological targets and accelerate drug discovery. rjeid.com this compound serves as a valuable scaffold for creating chemical probes due to its inherent reactivity.
The primary site for functionalization is the acyl chloride group, which reacts readily with nucleophiles like amines and alcohols. This allows for the covalent attachment of the 2-chloro-6-iodobenzoyl moiety to various reporter tags or biomolecules. Strategies include:
Fluorescent Probes: Reacting the acyl chloride with an amine-containing fluorophore (e.g., a derivative of fluorescein (B123965) or rhodamine) creates a molecule that can be used for fluorescence microscopy or flow cytometry to visualize cellular uptake and localization. mskcc.org
Biotinylated Probes: Attachment of a biotin (B1667282) tag via a suitable linker allows for affinity-based pulldown experiments. These biotinylated derivatives can be used to isolate and identify protein targets from complex cellular lysates through techniques like affinity purification followed by mass spectrometry. mskcc.org
Linker Attachment for Solid-Phase Synthesis: The acyl chloride can be used to immobilize the molecule onto a solid support resin functionalized with nucleophilic groups. This enables high-throughput synthesis of a library of derivatives for screening purposes.
Furthermore, the iodine atom on the aromatic ring provides a secondary site for modification through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com This allows for the introduction of additional functionalities after the initial bioconjugation step, creating more complex and multifunctional probes.
Preparation of Derivatives for Enhanced Chromatographic or Spectroscopic Detectability
In many analytical applications, the intrinsic detectability of a molecule by chromatographic or spectroscopic methods is insufficient for sensitive quantification. Derivatization of this compound can introduce moieties that significantly enhance its signal in various analytical platforms.
The acyl chloride is the key functional group for this purpose. It can be reacted with a "tagging" reagent that possesses strong chromophoric or fluorophoric properties. For instance, reacting it with a fluorescent amine like dansyl cadaverine (B124047) would yield a derivative with intense fluorescence, dramatically lowering its detection limit in High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
For spectroscopic analysis, specific atoms can be introduced to leverage different detection methods.
NMR Spectroscopy: While the parent compound can be analyzed by ¹H and ¹³C NMR, derivatization with a fluorine-containing alcohol or amine would create an analogue suitable for ¹⁹F NMR. This technique is highly sensitive and benefits from a lack of background signals in biological samples.
X-ray Crystallography: The iodine atom is a heavy atom that can be extremely useful in X-ray crystallography for solving the phase problem during structure determination of its derivatives or their protein complexes.
Table 2: Derivatization for Enhanced Analytical Detection
| Derivatizing Agent Type | Functional Group | Resulting Feature | Analytical Method |
|---|---|---|---|
| Fluorescent Amine/Alcohol | Amine (-NH₂) or Hydroxyl (-OH) | High fluorescence quantum yield | HPLC-Fluorescence, Fluorescence Microscopy |
| Chromophoric Amine/Alcohol | Amine (-NH₂) or Hydroxyl (-OH) | Strong UV-Vis absorbance | HPLC-UV/Vis |
| Fluorinated Amine/Alcohol | Amine (-NH₂) or Hydroxyl (-OH) | Fluorine atom | ¹⁹F NMR Spectroscopy |
Modification for Integration into Advanced Material Science Applications (e.g., Polymers)
The reactivity of this compound also makes it a candidate for the synthesis and modification of polymers, enabling the creation of advanced materials with tailored properties. Its role can be twofold: as a functional comonomer or as a post-polymerization modification agent.
Post-Polymerization Modification: This is a versatile strategy where a pre-formed polymer containing nucleophilic side chains (e.g., hydroxyl groups in polyvinyl alcohol or amine groups in polyethyleneimine) is treated with this compound. The reaction grafts the 2-chloro-6-iodobenzoyl moiety onto the polymer backbone as a pendant group. These functionalized polymers can have altered physical properties (e.g., hydrophobicity, thermal stability). More importantly, the pendant iodine atoms serve as reactive handles for subsequent cross-coupling reactions, allowing for the grafting of other functional molecules to create materials for sensing, catalysis, or biomedical applications.
Copolymerization: While its monofunctional nature prevents it from forming a homopolymer via step-growth polymerization, it can be used as a comonomer along with difunctional monomers (e.g., a diacyl chloride and a diamine). This introduces the 2-chloro-6-iodobenzoyl unit directly into the polymer backbone, embedding its unique electronic and steric properties throughout the material. This approach can be used to control polymer solubility, morphology, and reactivity. For instance, incorporating this unit into an aromatic polyamide could enhance its flame retardancy or modify its optical properties.
The synthesis of nanocomposites is another area of interest, where functional molecules are anchored to nanoparticle surfaces to create hybrid materials. researchgate.net The acyl chloride could potentially be used to functionalize the surface of nanoparticles that have been treated to bear nucleophilic groups, integrating the unique halogenated aromatic structure into the material.
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₇H₃Cl₂IO | Primary subject of the article |
| 2-Iodobenzoic acid | C₇H₅IO₂ | Potential precursor in synthesis. |
| 2-Chloro-6-iodobenzoic acid | C₇H₄ClIO₂ | Direct precursor to the title compound |
| Polyvinyl alcohol | (C₂H₄O)n | Polymer for post-polymerization modification |
| Polyethyleneimine | (C₂H₅N)n | Polymer for post-polymerization modification |
| Dansyl cadaverine | C₁₇H₂₅N₃O₂S | Example of a fluorescent tagging reagent |
| Fluorescein | C₂₀H₁₂O₅ | Example of a core fluorophore structure |
| Rhodamine | C₂₈H₃₁ClN₂O₃ | Example of a core fluorophore structure |
Q & A
Basic: What are the recommended safety protocols for handling 2-Chloro-6-iodobenzoyl chloride in laboratory settings?
Answer:
Due to its reactive acyl chloride and halogen substituents, strict safety measures are essential:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
- Spill Management: Neutralize spills with dry sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic hydrolysis .
- Storage: Keep in airtight, corrosion-resistant containers under anhydrous conditions to minimize hydrolysis .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
The synthesis typically involves:
Starting Material: 2-Chloro-6-iodobenzoic acid, prepared via electrophilic iodination of 2-chlorobenzoic acid using I₂ and HNO₃ .
Chlorination: React the benzoic acid derivative with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. For example:
Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to suppress side reactions .
Advanced: How can researchers address discrepancies in reported reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
Contradictions in reactivity (e.g., variable yields with amines or alcohols) may arise from:
- Impurity Effects: Trace moisture or residual acids can hydrolyze the acyl chloride; purify via vacuum distillation or recrystallization .
- Steric and Electronic Factors: The bulky iodine substituent may hinder nucleophilic attack. Compare kinetics under controlled conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic contributions .
- Cross-Validation: Use multiple analytical techniques (e.g., HPLC, ¹³C NMR) to confirm product identity and quantify side reactions .
Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., deshielding of carbonyl carbon at \sim170 ppm) and coupling patterns .
- IR Spectroscopy: Confirm the acyl chloride C=O stretch at \sim1800 cm⁻¹; absence of broad O-H peaks (\sim2500–3500 cm⁻¹) indicates anhydrous conditions .
- Mass Spectrometry (MS): Look for molecular ion clusters (M⁺, M+2, M+4) reflecting isotopic abundance of chlorine and iodine .
- Elemental Analysis: Validate stoichiometry using combustion analysis for C, H, Cl, and I .
Basic: What are the key physicochemical properties of this compound that influence its reactivity?
Answer:
- Electrophilicity: The electron-withdrawing Cl and I groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitutions .
- Solubility: Low polarity in nonpolar solvents (e.g., dichloromethane) stabilizes the acyl chloride; avoid protic solvents to prevent hydrolysis .
- Thermal Stability: Decomposes above 150°C; reactions should be conducted below this threshold .
Advanced: How can competing hydrolysis pathways during reactions involving this compound be minimized?
Answer:
- Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture .
- Additives: Incorporate bases like pyridine to neutralize HCl byproducts, shifting equilibrium toward product formation .
- Kinetic Control: Conduct reactions at low temperatures (−10°C to 0°C) to slow hydrolysis while maintaining nucleophile activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
